molecular formula C15H18N4 B081970 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS No. 14549-64-5

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Cat. No. B081970
CAS RN: 14549-64-5
M. Wt: 254.33 g/mol
InChI Key: YVAQFMDOZSVQLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine involves nucleophilic substitution reactions, where 1-methylpiperazine reacts with a brominated precursor to form the desired product (Mishriky & Moustafa, 2013). Another method reported involves the reaction of pyridin-3-yloxyl derivatives with phenylpiperazine, showcasing the versatility in the synthetic routes for constructing the piperazine-pyridine backbone (Hon, 2013).

Molecular Structure Analysis

Structural characterization studies, such as X-ray crystallography, have been conducted to understand the conformation and molecular packing of similar compounds. For instance, the molecular structure of related isothiazolopyridine derivatives was elucidated, highlighting the significance of hydrogen bonding and π-π interactions in molecular assembly (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine includes its ability to engage in complexation reactions, as seen with the synthesis of fluorescent properties of certain complexes. These reactions not only demonstrate the compound's versatility in forming diverse structures but also its potential in materials science for the development of fluorescent materials (Hiscock et al., 2019).

Physical Properties Analysis

The physical properties, such as phase behavior and melting points, are crucial for understanding the stability and suitability of this compound for various applications. Studies on similar compounds have shown significant supercooling behavior and phase transitions, indicative of complex thermal behavior that could influence the handling and formulation of this compound (Hiscock et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents and the formation of complexes, are fundamental aspects of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine's chemistry. The compound's ability to participate in nucleophilic substitution reactions and its interaction with metals to form complexes highlight its chemical versatility and potential for further derivatization (Mishriky & Moustafa, 2013); (Hon, 2013).

Future Directions

The future directions for research on “2-(4-Phenylpiperazin-1-yl)pyridin-3-amine” could involve further exploration of its potential as a selective COX-2 inhibitor . Additionally, its derivatives could be evaluated for their potential as acetylcholinesterase inhibitors, which could have implications for the treatment of conditions such as Alzheimer’s disease .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAQFMDOZSVQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163067
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

CAS RN

14549-64-5
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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